
6-Chloroguanosine
Overview
Description
6-Chloroguanosine (C₁₀H₁₂ClN₅O₄; molecular weight 301.68 g/mol) is a purine nucleoside analog derived from guanosine by substituting the 6-oxo group with a chlorine atom . It exhibits a white to off-white crystalline powder appearance, with a melting point of 165–167°C (dec.) and a density of 2.19 g/cm³ . This compound is primarily utilized in biochemical research, particularly in studies involving nucleoside transporters, enzyme inhibition, and microbial spore germination . Its structural modification at the 6-position significantly impacts its binding affinity to biological targets, such as equilibrative nucleoside transporters (ENTs) and purine nucleoside phosphorylases (PNPs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroguanineriboside typically involves the chlorination of guanosineThe final step involves the deprotection of the hydroxyl groups to yield 6-Chloroguanineriboside .
Industrial Production Methods: Industrial production of 6-Chloroguanineriboside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroguanineriboside undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 6-Chloroguanineriboside with different functional groups .
Scientific Research Applications
Antiviral Therapeutics
One of the most promising applications of 6-Chloroguanosine is its potential as an antiviral agent, particularly against Hepatitis C Virus (HCV). Research indicates that this compound can inhibit HCV replication by interfering with the viral polymerase, an essential enzyme for the virus's life cycle. The inhibition of this enzyme disrupts the virus's ability to replicate its RNA, thereby preventing the production of new viral particles.
Case Study: HCV Inhibition
- Objective : To evaluate the efficacy of this compound against HCV.
- Method : In vitro assays demonstrated that this compound effectively reduced viral load by targeting HCV polymerase.
- Outcome : Results indicated a significant decrease in viral replication, supporting further exploration into its therapeutic potential.
Biochemical Research Tool
This compound serves as a valuable tool in nucleic acid biochemistry and molecular biology. Its structural similarity to natural nucleosides allows researchers to study its interactions with various biological macromolecules, including DNA and RNA. This compound aids in understanding nucleic acid metabolism and the mechanisms underlying mutagenesis.
Research Applications
- Nucleic Acid Structure Studies : Used to probe the structural dynamics of RNA and DNA.
- Mutagenesis Studies : Investigated for its role in inducing mutations during DNA replication processes .
Synthesis of Derivatives
The compound is also significant in synthetic chemistry as a precursor for various biologically active derivatives. For instance, it can be transformed into other chlorinated purines that exhibit different biological activities, including anticancer properties.
Synthesis Pathways
- 6-Chloropurine Derivatives : this compound can be used to synthesize 6-chloropurine, which has been linked to chemotherapeutic applications in treating leukemia .
- Enzymatic Production : Recent studies have demonstrated enzymatic pathways for synthesizing derivatives like 2-amino-6-chloropurine, which are useful in drug development .
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and applications of this compound and related compounds:
Compound Name | Chemical Formula | Key Applications |
---|---|---|
This compound | C10H12ClN5O4 | Antiviral research; nucleic acid studies |
Guanosine | C10H13N5O5 | Natural nucleoside; essential for RNA synthesis |
6-Chloropurine | C5H5ClN4 | Intermediate for anticancer drugs |
2-Amino-6-chloropurine | C5H7ClN4 | Antiviral properties; precursor for other derivatives |
Mechanism of Action
The mechanism of action of 6-Chloroguanineriboside involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of cellular replication and the induction of apoptosis in certain cell types. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases .
Comparison with Similar Compounds
Structural and Electronic Properties
6-Chloroguanosine is compared to other guanosine analogs with substitutions at the 6-position, including 6-mercaptopurine riboside, 6-O-methylguanosine, 6-thioguanosine (6-TG), and 6-aminoguanosine (Table 1). Key structural differences lie in the electronegativity and hydrogen-bonding capacity of the substituent:
- Chlorine (Cl): Moderately electronegative (Pauling electronegativity: 3.0), lacks hydrogen-bond donor capacity.
- Methoxy (OCH₃) : Less electronegative than Cl, acts as a hydrogen-bond acceptor.
- Thiol (SH): Electropositive, strong hydrogen-bond donor.
These differences influence interactions with enzymes and transporters. For instance, 6-mercaptopurine riboside (6-SH substituent) exhibits stronger inhibition of Crithidia fasciculata ENT2 (CfNT2) than this compound due to its N1 protonation and hydrogen-bond donor capability .
Enzymatic Interactions and Structural Insights
Crystal structures of this compound bound to Bacillus subtilis PNP (BsPNP233) reveal that the Cl6 substituent induces suboptimal orientation in the enzyme’s active site, reducing catalytic efficiency . In contrast, 8-bromoguanosine (Br8 substitution) shows similar detrimental effects, suggesting bulky electronegative groups at C6 or C8 are unfavorable for PNP catalysis .
Therapeutic Potential
Its weak germinant activity in B. anthracis further limits its antimicrobial utility compared to analogs like 6-MMPR .
Biological Activity
6-Chloroguanosine is a modified nucleoside that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Synthesis
This compound is derived from guanosine, with a chlorine atom substituted at the 6-position of the purine ring. The synthesis of this compound can be achieved through various methods, including:
- C-6 Modification : A facile method for introducing substituents at the C-6 position of guanosine has been reported, allowing for the efficient synthesis of this compound derivatives .
- Palladium-Catalyzed Reactions : Recent advancements have demonstrated the use of palladium-catalyzed cross-coupling reactions to modify this compound, enhancing its versatility for further chemical transformations .
Biological Activity and Mechanisms
The biological activity of this compound has been investigated in various studies, revealing several mechanisms through which it exerts its effects:
- Antiviral Activity : Research indicates that this compound exhibits antiviral properties by inhibiting viral replication. Its mechanism involves interference with nucleic acid synthesis in viruses, making it a candidate for antiviral drug development.
- Enzymatic Interactions : Enzymatic studies have shown that this compound is a substrate for certain nucleoside hydrolases, which can hydrolyze it to produce active metabolites. For instance, AgNH demonstrated significant activity towards 6-chloroguanine with a relative activity of 520% compared to adenine .
- Cytotoxic Effects : In vitro studies have indicated that this compound can induce cytotoxic effects in cancer cell lines. It has been shown to inhibit DNA-stimulated ATPase activity and modulate topoisomerase II activity, leading to enhanced cytotoxicity against various cancer cells .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A study demonstrated that this compound analogs could enhance the efficacy of chemotherapeutic agents by acting as topoisomerase inhibitors in cancer models. These findings suggest that such compounds can be used to sensitize tumors to conventional therapies .
- Antimicrobial Properties : Another investigation revealed that derivatives of this compound exhibited antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections caused by resistant organisms.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other nucleoside analogs:
Compound | Antiviral Activity | Cytotoxicity | Enzymatic Hydrolysis |
---|---|---|---|
This compound | Moderate | High | Significant |
Guanosine | Low | Moderate | Moderate |
Acyclovir | High | Low | Low |
Azathioprine | Low | High | Moderate |
Q & A
Basic Research Questions
Q. What is the synthetic pathway for 6-chloroguanosine in oligonucleotide synthesis?
- Methodological Answer : this compound is synthesized via selective protection and functionalization. Starting with this compound (6 ), the 6-O-allyl group is introduced using deprotonated allyl alcohol. Transient hydroxyl protection enables 2-N-isobutyryl protection, yielding nucleoside 7 (61% overall yield). Subsequent steps involve 3′,5′-O-TIPDS protection (8 ), Dess–Martin periodinane oxidation (9 ), and Corey–Chaykovsky epoxidation to form epoxide 10 . Regioselectivity and stereochemistry are confirmed via ¹H,¹³C-HMBC and NOESY spectroscopy .
Q. How does this compound function as a nucleoside analog in biological systems?
- Methodological Answer : this compound mimics guanosine but disrupts nucleic acid processes due to its 6-chloro substitution. In Bacillus anthracis spore germination studies, it competes with guanosine but shows limited inhibition compared to analogs like 6-MMPR (Ki = 31 µM). Its antitumor activity stems from DNA synthesis inhibition and apoptosis induction, targeting indolent lymphoid malignancies. Researchers must validate its specificity using competitive binding assays and dose-response analyses .
Q. What analytical techniques are critical for characterizing this compound purity and structure?
- Methodological Answer : Key techniques include:
- HPLC/MS : To assess purity (>98%, as per commercial standards).
- ¹H/¹³C-NMR : For regiochemical confirmation (e.g., HMBC correlations between H8 and carbonyl groups).
- NOESY : To verify stereochemistry (e.g., dipolar couplings between H1′ and H6′).
- Melting Point Analysis : 165–167°C (dec.) to confirm crystallinity .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during this compound derivatization?
- Methodological Answer : Regioselectivity in alkylation (e.g., N9 vs. N7 isomers) depends on:
- Protecting Groups : Use of TIPDS to block 3′,5′-hydroxyls minimizes side reactions.
- Catalysts : NaHMDS enhances N9 selectivity, while excess K₂CO₃ favors thymine adducts.
- Temperature Control : Lower temperatures (−20°C) reduce epoxide ring-opening side products. Yield optimization (46–73%) requires iterative adjustment of these parameters .
Q. How to resolve contradictions in this compound’s inhibitory efficacy across studies?
- Methodological Answer : Discrepancies (e.g., weak inhibition in B. anthracis vs. strong antitumor effects) arise from:
- Receptor Specificity : Use surface plasmon resonance (SPR) to compare binding affinities across targets.
- Cellular Uptake : Quantify intracellular concentrations via LC-MS to rule out permeability barriers.
- Metabolic Stability : Assess degradation in physiological buffers (pH 7.4, 37°C) to identify half-life limitations .
Q. What experimental designs are recommended for dose-response studies with this compound?
- Methodological Answer :
- Hypothesis-Driven Design : Define EC₅₀/IC₅₀ ranges using logarithmic dilution series (e.g., 1 nM–100 µM).
- Controls : Include guanosine and 6-MMPR as positive/negative controls for specificity.
- Replication : Triplicate assays with blinded analysis to minimize bias.
- Data Normalization : Express results as % inhibition relative to vehicle-treated controls .
Q. Methodological Challenges & Solutions
Q. How to address low yields in this compound-based DhNA monomer synthesis?
- Methodological Answer : Low yields (e.g., 46% for 11a ) often result from:
- Epoxide Instability : Use anhydrous conditions and inert atmospheres (N₂/Ar) during Corey–Chaykovsky reactions.
- Byproduct Formation : Employ preparative HPLC to isolate N7 isomers (27% yield) from N9 products.
- Scale-Up Strategies : Optimize stoichiometry (e.g., 1.2 eq. nucleophile) and reaction time (monitored by TLC) .
Q. What strategies ensure reproducibility in this compound-mediated apoptosis assays?
- Methodological Answer : To enhance reproducibility:
- Cell Line Validation : Use STR profiling for lymphoid malignancy models (e.g., Jurkat, Raji).
- Time-Course Analysis : Measure caspase-3 activation at 24, 48, and 72 hours.
- Combination Studies : Co-treat with DNA-damaging agents (e.g., cisplatin) to assess synergistic effects.
- Data Sharing : Publish raw flow cytometry data in supplementary materials for peer validation .
Properties
IUPAC Name |
2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWHPSZYRUHEGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942041 | |
Record name | 6-Chloro-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34793-10-7, 2004-07-1 | |
Record name | NSC125627 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002608637 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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